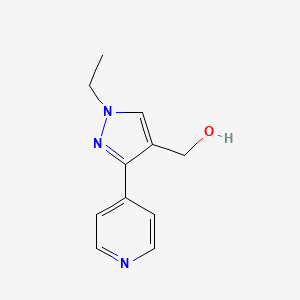
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol
Overview
Description
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol is a compound that belongs to the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 216.24 g/mol. It features a pyrazole ring substituted with an ethyl group and a pyridine moiety, contributing to its unique biological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by functionalization with an ethyl and pyridine group. The detailed synthetic pathway often includes:
- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : Introduction of the ethyl and pyridine groups via nucleophilic substitution or coupling reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Lung Cancer | A549 | 15.2 | |
| Breast Cancer | MDA-MB-231 | 10.5 | |
| Liver Cancer | HepG2 | 12.8 | |
| Colorectal Cancer | HCT116 | 18.0 |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways related to cell survival and death.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Research indicates that pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6:
| Cytokine | Inhibition (%) at 10 µM | Standard Drug Inhibition (%) |
|---|---|---|
| TNF-alpha | 76% | 85% (Dexamethasone) |
| IL-6 | 82% | 90% (Dexamethasone) |
This suggests that the compound could be useful in treating inflammatory diseases by targeting cytokine production pathways.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:
- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, which play crucial roles in cancer cell proliferation.
- Modulation of NF-kB Pathway : The compound may interfere with the NF-kB signaling pathway, a key regulator of inflammation and cancer progression.
- Induction of Apoptosis : Through various pathways, including mitochondrial dysfunction and caspase activation.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives similar to this compound in preclinical models:
- Study on Lung Cancer Cells : A study demonstrated that treatment with a related pyrazole derivative resulted in a significant reduction in tumor size in xenograft models.
- Inflammation Model : In animal models of arthritis, administration of pyrazole derivatives led to reduced swelling and pain, correlating with decreased cytokine levels.
Properties
IUPAC Name |
(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-14-7-10(8-15)11(13-14)9-3-5-12-6-4-9/h3-7,15H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURSJMALFPGJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















